REACTION_CXSMILES
|
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)#[CH:2].[C:10]1([CH3:19])[CH:15]=[CH:14][CH:13]=[C:12]([N:16]=[C:17]=[O:18])[CH:11]=1>C1COCC1>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:17]([NH:16][C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([CH3:19])[CH:11]=2)=[O:18])=[CH:5][CH:4]=1)#[CH:2]
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Name
|
|
Quantity
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1.308 g
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Type
|
reactant
|
Smiles
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C(#C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
1.684 mL
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Type
|
reactant
|
Smiles
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C1(=CC(=CC=C1)N=C=O)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The yellow reaction solution was stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was then partitioned between EtOAc and aq NH4Cl
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Type
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CUSTOM
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Details
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The organic layer was isolated
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Type
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WASH
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Details
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washed with saturated aq NaHCO3, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The upper solvent layer was decanted
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The resulting solid residue was chromatographed initially with EtOAc-Hex from 1:100 to 1:4
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Type
|
CUSTOM
|
Details
|
The product fractions were collected
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
the white solid was triturated with EtOAc-Hex (2:1) at room temperature for 18 h
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Duration
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18 h
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Type
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FILTRATION
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Details
|
Upon filtration
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
C(#C)C1=CC=C(C=C1)NC(=O)NC1=CC(=CC=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |